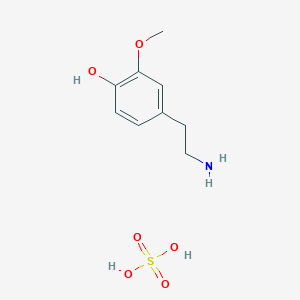

4-(2-Aminoethyl)-2-methoxyphenol;sulfuric acid

Overview

Description

Synthesis Analysis

The synthesis of 4-(2-Aminoethyl)-2-methoxyphenol-related compounds often involves the Schiff bases reduction route, producing compounds with significant structural diversity and complexity. These compounds demonstrate the versatility of 4-(2-Aminoethyl)-2-methoxyphenol derivatives.Molecular Structure Analysis

The molecular structures of derivatives related to 4-(2-Aminoethyl)-2-methoxyphenol are characterized by unique crystalline forms. These interactions include hydrogen bonding and secondary intermolecular forces, highlighting the compound’s structural versatility and potential for forming diverse molecular assemblies.Chemical Reactions Analysis

Chemical reactions involving 4-(2-Aminoethyl)-2-methoxyphenol derivatives are key to understanding their reactivity and functional capabilities. The compound’s ability to participate in various chemical reactions, including Schiff base formation and subsequent transformations, underpins its utility in synthesizing a wide range of materials.Physical And Chemical Properties Analysis

The physical properties of 4-(2-Aminoethyl)-2-methoxyphenol and its derivatives, such as melting points, solubility, and crystalline structure, are crucial for their practical applications. These properties are influenced by the compound’s molecular structure and intermolecular interactions. The chemical properties of 4-(2-Aminoethyl)-2-methoxyphenol derivatives, including their reactivity, stability, and interaction with other molecules, are fundamental to their application in chemical synthesis and material science.Scientific Research Applications

Sulfur-containing Compounds in Pineapple Fruit

Research on pineapple fruit has identified sulfur-containing compounds with potential anti-browning and skin whitening applications. Zheng et al. (2010) isolated compounds from pineapple fruits that showed inhibitory activities against tyrosinase, an enzyme involved in melanin production. These findings suggest potential cosmetic applications for similar sulfur-containing compounds (Zong-Ping Zheng et al., 2010).

Corrosion Inhibition

Bouklah et al. (2006) studied the application of 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole as a corrosion inhibitor for mild steel in sulfuric acid media. This research highlights the importance of sulfur-containing compounds in protecting metals from corrosion, indicating a possible application area for related compounds (M. Bouklah et al., 2006).

Safety And Hazards

The compound “4-(2-Aminoethyl)-2-methoxyphenol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been classified as having acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Future research could focus on minimizing non-radiative recombination losses and boosting the efficiency of light-emitting diodes (LEDs) based on metal halide perovskites . These LEDs have shown great promise for next-generation display technology as they offer high color purity, satisfy Rec. 2020, and have low-cost solution processability .

properties

IUPAC Name |

4-(2-aminoethyl)-2-methoxyphenol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.H2O4S/c1-12-9-6-7(4-5-10)2-3-8(9)11;1-5(2,3)4/h2-3,6,11H,4-5,10H2,1H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLYJFZMFOSDARY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CCN)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Aminoethyl)-2-methoxyphenol;sulfuric acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1435255.png)

![3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1435258.png)

![4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1435266.png)

![5-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1435267.png)

![2-Phenyl-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester](/img/structure/B1435268.png)

![Racemic-(5aR,9aR)-tert-butyl 5-oxooctahydropyrido[4,3-f][1,4]oxazepine-8(2H)-carboxylate](/img/structure/B1435274.png)